molecular formula C12H18N2O4 B13567977 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid

Cat. No.: B13567977
M. Wt: 254.28 g/mol
InChI Key: HKDWVOGZMCVDJM-UHFFFAOYSA-N
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Description

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminoethyl chain, which is further connected to a pyrrole ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from reacting during intermediate steps of a synthesis. Upon deprotection, the free amine can participate in various reactions, such as forming peptide bonds .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-5-7-14-6-4-9(8-14)10(15)16/h4,6,8H,5,7H2,1-3H3,(H,13,17)(H,15,16)

InChI Key

HKDWVOGZMCVDJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CC(=C1)C(=O)O

Origin of Product

United States

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